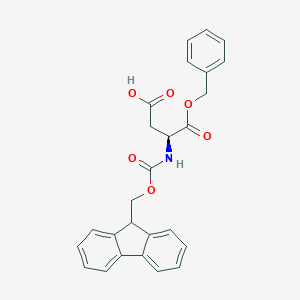

Fmoc-Asp-OBzl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZSVHFNEMONDZ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459300 | |

| Record name | Fmoc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-83-5 | |

| Record name | Fmoc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fmoc-Asp(OBzl)-OH

Introduction

N-α-Fmoc-L-aspartic acid β-benzyl ester, commonly abbreviated as Fmoc-Asp(OBzl)-OH, is a pivotal amino acid derivative employed extensively in peptide chemistry.[1] It serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS), enabling the precise incorporation of aspartic acid residues into complex peptide chains.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and detailed experimental protocols for its application in SPPS.

The structure of Fmoc-Asp(OBzl)-OH features two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile benzyl (Bzl) ester on the β-carboxyl group of the aspartic acid side chain.[2][3] This orthogonal protection strategy allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected, preventing unwanted side reactions.

Chemical and Physical Properties

The properties of Fmoc-Asp(OBzl)-OH are summarized below. Data has been aggregated from various suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 86060-84-6 | |

| Molecular Formula | C₂₆H₂₃NO₆ | |

| Molecular Weight | 445.46 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 120-130 °C | |

| Solubility | Soluble in methanol and Dimethylformamide (DMF) | |

| Optical Rotation | [α]20/D −20.0±2°, c = 1% in DMF | |

| Storage Conditions | 2-8°C, store in a dry place |

Table 2: Computed and Structural Properties

| Property | Value | Source(s) |

| Density | 1.31 g/cm³ (Predicted) | |

| Boiling Point | 683.7 °C at 760 mmHg (Predicted) | |

| Flash Point | 367.3 - 369.4 °C | |

| pKa | 3.54 - 4.05 (Predicted) | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 10 | |

| Exact Mass | 445.15253745 | |

| Topological Polar Surface Area | 101.93 Ų |

Analytical Characterization

Ensuring the purity and identity of Fmoc-Asp(OBzl)-OH is critical for successful peptide synthesis. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of Fmoc-Asp(OBzl)-OH. Commercial suppliers typically guarantee a purity of ≥98.0%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemical integrity of the molecule.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic functional groups present in the molecule.

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(OBzl)-OH is a standard reagent for Fmoc-based SPPS. The general workflow involves the iterative addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Caption: A typical cycle for incorporating Fmoc-Asp(OBzl)-OH in SPPS.

Protocol 1: Fmoc Group Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, making the amino group available for the next coupling reaction.

-

Swell the Resin: Swell the peptide-resin in Dimethylformamide (DMF) for at least 30-60 minutes.

-

Drain: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate: Agitate the mixture at room temperature for 5-20 minutes. A second treatment may be performed to ensure complete deprotection.

-

Drain and Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Protocol 2: Amino Acid Coupling

This protocol describes the activation and coupling of Fmoc-Asp(OBzl)-OH to the deprotected N-terminus of the peptide-resin.

-

Prepare Activation Solution: In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading), a coupling agent like HATU or HBTU (3-5 eq.), and an additive like HOBt or HOAt (3-5 eq.) in DMF.

-

Activate: Add an activation base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

-

Couple: Add the activated amino acid solution to the drained, deprotected peptide-resin.

-

Agitate: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

-

Drain and Wash: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

After peptide synthesis is complete, the peptide is cleaved from the solid support, and the benzyl (Bzl) side-chain protecting group is removed simultaneously. This is typically achieved with strong acid.

-

Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is "Reagent K," which consists of Trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT). A standard formulation is TFA/water/thioanisole/EDT (90:5:3:2, v/v/v/v). The scavengers (water, thioanisole, EDT) are crucial to trap the reactive carbocations generated from the cleavage of the Bzl and other protecting groups.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Incubate: Agitate the mixture at room temperature for 2-4 hours.

-

Isolate Peptide: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Wash and Dry: Centrifuge to pellet the peptide. Wash the pellet with cold diethyl ether two more times to remove scavengers. Dry the final peptide product under a vacuum.

Caption: Logical flow of the final cleavage and deprotection step.

Safety and Handling

-

Handling: Fmoc-Asp(OBzl)-OH should be handled in a well-ventilated area. Standard laboratory safety procedures, including wearing gloves, safety glasses, and a lab coat, are required.

-

Storage: The compound is stable when stored under recommended conditions (2-8°C, dry). It should be kept away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.

References

Fmoc-Asp(OBzl)-OH molecular weight and formula.

Audience: Researchers, scientists, and drug development professionals.

This document provides a technical overview of N-α-Fmoc-L-aspartic acid β-benzyl ester, commonly referred to as Fmoc-Asp(OBzl)-OH. It is a widely used amino acid derivative in solid-phase peptide synthesis (SPPS).

Core Properties

Fmoc-Asp(OBzl)-OH is a derivative of the amino acid aspartic acid.[1] It is specifically designed for use in Fmoc-based peptide synthesis, a common method for artificially creating peptides.[1] The molecule incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a benzyl (Bzl) group on the side-chain carboxyl group. This dual protection allows for the sequential and controlled addition of amino acids during peptide chain elongation.

Physicochemical Data

The quantitative properties of Fmoc-Asp(OBzl)-OH are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₃NO₆ | [2] |

| Molecular Weight | 445.46 g/mol | |

| CAS Number | 86060-84-6 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 120-130 °C | |

| Solubility | Soluble in methanol | |

| Storage Temperature | 2-8°C |

Molecular Structure and Functionality

The structure of Fmoc-Asp(OBzl)-OH is defined by three key chemical moieties that dictate its function in peptide synthesis. The relationship between these components is illustrated below.

Caption: Logical diagram of Fmoc-Asp(OBzl)-OH's functional components.

Experimental Applications

General Protocol for use in Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Asp(OBzl)-OH is a standard building block for introducing an aspartic acid residue into a peptide sequence using an automated peptide synthesizer or manual SPPS techniques. A generalized workflow is as follows:

-

Deprotection: The N-terminal Fmoc group of the resin-bound growing peptide chain is removed using a basic solution, typically 20% piperidine in a solvent like dimethylformamide (DMF).

-

Activation & Coupling: The carboxylic acid of Fmoc-Asp(OBzl)-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). This activated amino acid is then added to the deprotected peptide-resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with solvent to remove excess reagents and by-products.

-

Chain Elongation: These steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on aspartic acid) are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

The workflow for a single coupling cycle in SPPS is visualized below.

Caption: Workflow for a single amino acid coupling step in Fmoc SPPS.

References

An In-depth Technical Guide to Fmoc-L-Aspartic Acid β-Benzyl Ester: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-aspartic acid β-benzyl ester, a critical building block in peptide synthesis and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role in Solid-Phase Peptide Synthesis (SPPS), including a discussion on the common challenge of aspartimide formation and strategies for its mitigation.

Core Concepts: Structure and Properties

Fmoc-L-aspartic acid β-benzyl ester, systematically named (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-oxo-4-(phenylmethoxy)butanoic acid, is a derivative of the amino acid L-aspartic acid. Its structure is characterized by three key components:

-

L-Aspartic Acid Backbone: The fundamental amino acid structure.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the α-amino group. This group is stable under acidic conditions but is readily removed by a secondary amine, typically piperidine, which is a cornerstone of Fmoc-based SPPS.[]

-

β-Benzyl Ester (OBzl) Group: An acid-labile protecting group attached to the β-carboxyl group of the aspartic acid side chain. The benzyl ester enhances the compound's stability and solubility in organic solvents.[2]

This strategic placement of orthogonal protecting groups allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected, preventing unwanted side reactions.[3]

Physicochemical Data

The following table summarizes the key quantitative data for Fmoc-L-aspartic acid β-benzyl ester.

| Property | Value | References |

| CAS Number | 86060-84-6 | [2][4] |

| Molecular Formula | C₂₆H₂₃NO₆ | |

| Molecular Weight | 445.46 g/mol | |

| Appearance | White to off-white or light yellow crystal powder | |

| Melting Point | 120-130 °C | |

| Optical Rotation | [α]₂₀/D −20.0±2°, c = 1% in DMF | |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in methanol and DMF | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of Fmoc-L-Aspartic Acid β-Benzyl Ester

The synthesis of Fmoc-L-aspartic acid β-benzyl ester is a two-step process involving the protection of the β-carboxyl group followed by the protection of the α-amino group.

Step 1: Synthesis of L-Aspartic Acid β-Benzyl Ester

-

Dissolution: Suspend L-aspartic acid in benzyl alcohol.

-

Acid Catalysis: Add a strong acid catalyst, such as p-toluenesulfonic acid.

-

Water Removal: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the esterification reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and add diethyl ether to precipitate the product.

-

Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization.

Step 2: Fmoc Protection of L-Aspartic Acid β-Benzyl Ester

-

Dissolution: Dissolve L-aspartic acid β-benzyl ester in a suitable solvent system, such as a mixture of 10% aqueous sodium carbonate and dioxane.

-

Addition of Fmoc-Cl: Cool the solution to 0-5°C in an ice bath and slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product.

-

Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel followed by crystallization from a solvent system like ethyl acetate/hexane.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Asp(OBzl)-OH

Fmoc-L-aspartic acid β-benzyl ester is a key reagent in SPPS. The following is a general protocol for its incorporation into a peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% (v/v) solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-L-Asp(OBzl)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to ensure the complete consumption of free amines on the resin. If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), to cleave the peptide from the resin and remove the benzyl and other acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect it by centrifugation, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Processes

Synthesis Workflow for Fmoc-L-Aspartic Acid β-Benzyl Ester

Caption: A simplified workflow for the two-step synthesis of Fmoc-L-Aspartic Acid β-Benzyl Ester.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Application in Drug Development: Targeting the p53-MDM2 Pathway

Peptides synthesized using Fmoc-L-aspartic acid β-benzyl ester and other protected amino acids have significant therapeutic potential. One prominent area of research is the development of peptide-based inhibitors of protein-protein interactions (PPIs) that are implicated in diseases such as cancer.

A key example is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. Peptides that mimic the p53 binding domain can competitively bind to MDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions. The incorporation of specific amino acids, facilitated by reagents like Fmoc-L-aspartic acid β-benzyl ester, is crucial for designing peptides with high affinity and stability.

Signaling Pathway: Inhibition of p53-MDM2 Interaction

Caption: Mechanism of action for a peptide inhibitor targeting the p53-MDM2 interaction.

A Critical Side Reaction: Aspartimide Formation

A significant challenge in the SPPS of peptides containing aspartic acid is the formation of aspartimide. This side reaction is particularly prevalent when the aspartic acid residue is followed by a sterically unhindered amino acid such as glycine, asparagine, or serine.

The reaction is initiated by the base (piperidine) used for Fmoc deprotection, which can abstract a proton from the backbone amide nitrogen of the residue C-terminal to the aspartic acid. The resulting anion then attacks the carbonyl carbon of the β-benzyl ester, leading to the formation of a five-membered succinimide ring (aspartimide). This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective epimers.

Logical Relationship: The Pathway to Aspartimide Formation

Caption: The sequence of events leading to aspartimide formation during Fmoc-SPPS.

Strategies to mitigate aspartimide formation include:

-

Use of bulkier side-chain protecting groups: Sterically hindering protecting groups on the aspartic acid side chain can reduce the rate of cyclization.

-

Modified deprotection conditions: The addition of additives like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation.

-

Backbone protection: The use of a dipeptide unit where the backbone amide nitrogen is protected can prevent the initial deprotonation step.

References

CAS number for Fmoc-Asp(OBzl)-OH.

An In-depth Technical Guide to Fmoc-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-L-aspartic acid β-benzyl ester, commonly abbreviated as Fmoc-Asp(OBzl)-OH, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile benzyl (Bzl) ester on the β-carboxyl side chain, offers strategic advantages in the assembly of complex peptides. This guide provides a comprehensive overview of Fmoc-Asp(OBzl)-OH, including its chemical properties, synthesis, applications, and detailed experimental protocols for its use. A key focus is its role in mitigating the persistent challenge of aspartimide formation during peptide synthesis.

Core Data and Chemical Properties

Fmoc-Asp(OBzl)-OH is a white to light yellow crystalline powder.[1] Its fundamental properties are crucial for its application in peptide synthesis, dictating solubility, reaction conditions, and storage.

Table 1: Physicochemical Properties of Fmoc-Asp(OBzl)-OH

| Property | Value | Reference |

| CAS Number | 86060-84-6 | [1][2][3] |

| Molecular Formula | C₂₆H₂₃NO₆ | |

| Molecular Weight | 445.46 g/mol | |

| Melting Point | 120-130 °C | |

| Appearance | White to light yellow crystal powder | |

| Solubility | Soluble in methanol | |

| Optical Activity | [α]20/D −20.0±2°, c = 1% in DMF | |

| Storage Temperature | 2-8°C | |

| Purity (Typical) | ≥98.0% (HPLC) | |

| IUPAC Name | (2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid |

Synthesis and Protection Strategy

The synthesis of Fmoc-Asp(OBzl)-OH involves a two-stage protection strategy of the parent amino acid, L-aspartic acid. This ensures that the desired peptide bond formations occur specifically and sequentially during SPPS.

-

Side Chain Protection : The β-carboxyl group of L-aspartic acid is first protected as a benzyl ester (OBzl). This is typically achieved by reacting L-aspartic acid with benzyl alcohol under acidic conditions. The resulting compound is H-Asp(OBzl)-OH (CAS 2177-63-1).

-

α-Amino Group Protection : The amino group of the H-Asp(OBzl)-OH intermediate is then protected with the Fmoc group. This is accomplished by reacting it with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions.

The final product is purified by techniques such as recrystallization or chromatography to achieve the high purity required for peptide synthesis.

References

A Technical Guide to the Solubility of Fmoc-Asp(OBzl)-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving desirable yields in the synthesis of peptide-based therapeutics and research agents.

Core Concepts in Solubility for Peptide Synthesis

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide synthesis.[1][2] Adequate dissolution of these reagents in the reaction solvent is essential for homogenous reaction kinetics and to prevent issues such as incomplete couplings and the formation of deletion sequences.[3] The choice of solvent can significantly impact the swelling of the solid-phase resin, which in turn affects the accessibility of the growing peptide chain to the activated amino acid.[3]

Fmoc-Asp(OBzl)-OH, with its bulky fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bzl) protecting groups, exhibits a distinct solubility profile that favors polar aprotic solvents commonly employed in SPPS.[4]

Solubility Profile of Fmoc-Asp(OBzl)-OH

While comprehensive quantitative solubility data (in g/L or mol/L) for Fmoc-Asp(OBzl)-OH across a wide range of solvents is not extensively published in the literature, a qualitative and semi-quantitative understanding can be derived from manufacturer specifications and related scientific publications. The following table summarizes the available solubility information for Fmoc-Asp(OBzl)-OH in common laboratory solvents.

| Solvent | Abbreviation | Polarity | Solubility of Fmoc-Asp(OBzl)-OH | Remarks |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | Preferred solvent for peptide coupling reactions. A semi-quantitative measure indicates it is "clearly soluble" at a concentration of 1 mmole in 2 ml (approximately 222.7 g/L). |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | Often used as an alternative to DMF in SPPS, known for its excellent resin-swelling properties. |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | A strong polar aprotic solvent, though less commonly used as the primary solvent in coupling reactions compared to DMF or NMP. |

| Methanol | MeOH | Polar Protic | Soluble | The compound is reported to be soluble in methanol. |

| Dichloromethane | DCM | Nonpolar | Sparingly Soluble to Insoluble | The solubility of Fmoc-amino acids in DCM can be limited, which may hinder coupling efficiency. |

| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble | Can be used in some applications, particularly with PEG-based resins. |

| Tetrahydrofuran | THF | Nonpolar | Sparingly Soluble | Similar to ACN, its use is more common with specific resin types. |

| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | Fmoc-protected amino acids are generally poorly soluble in water. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers wishing to determine the precise solubility of Fmoc-Asp(OBzl)-OH or other compounds in a specific solvent system, the saturation shake-flask method is a reliable and widely accepted technique for measuring thermodynamic solubility.

Materials and Equipment

-

Fmoc-Asp(OBzl)-OH (solid)

-

Solvent of interest

-

Stoppered flasks or vials

-

Orbital shaker or other mechanical agitator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid Fmoc-Asp(OBzl)-OH to a known volume of the solvent in a stoppered flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the flask in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the compound and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure a clear supernatant, centrifuge the sample at a high speed or filter it through a solvent-compatible membrane filter (e.g., 0.45 µm). This step is critical to remove any particulate matter.

-

Dilution and Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of Fmoc-Asp(OBzl)-OH.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like Fmoc-Asp(OBzl)-OH for its application in a chemical synthesis process.

Caption: Workflow for Solubility Assessment of Fmoc-Asp(OBzl)-OH.

Role of Aspartic Acid in Biological Pathways

While Fmoc-Asp(OBzl)-OH itself is a synthetic molecule used in chemical synthesis and not directly involved in biological signaling, the aspartic acid it carries is a fundamental amino acid with diverse roles in metabolism and neurotransmission. Understanding these pathways can be relevant for the biological applications of the synthesized peptides.

Caption: Key Biological Roles of Aspartic Acid.

References

The Benzyl Protecting Group in Fmoc-Asp-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the choice of side-chain protecting groups is paramount to achieving high purity and yield of the target peptide. For aspartic acid residues, the prevention of aspartimide formation, a deleterious side reaction, is a critical consideration. This technical guide provides an in-depth examination of the role and application of the benzyl (Bzl) protecting group for the β-carboxyl function of aspartic acid, in the form of Fmoc-Asp(OBzl)-OH. This guide will cover the chemical rationale for its use, its stability profile, comparative data on its effectiveness in mitigating side reactions, detailed experimental protocols for its incorporation and cleavage, and a discussion of its strategic place in orthogonal peptide synthesis strategies.

Introduction: The Challenge of Aspartic Acid in Fmoc SPPS

Aspartic acid is a trifunctional amino acid, possessing a carboxylic acid group in its side chain. During the iterative cycles of Fmoc-SPPS, this side-chain carboxyl group must be protected to prevent its participation in unwanted reactions, such as the formation of branched peptides.[1] However, the protection of this group is not without its own set of challenges, the most significant of which is the formation of aspartimide.

Aspartimide formation is an intramolecular cyclization reaction catalyzed by the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[2][3] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain ester, forming a five-membered succinimide ring. This aspartimide intermediate can then be attacked by the piperidine in the deprotection solution, leading to the formation of a mixture of the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and their respective piperidide adducts.[3][4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.

The Role of the Benzyl Protecting Group

Fmoc-Asp(OBzl)-OH is an aspartic acid derivative where the side-chain carboxylic acid is protected as a benzyl ester. The primary role of the benzyl group in this context is to mask the side-chain carboxylate, preventing it from reacting during peptide bond formation.

Orthogonality in Peptide Synthesis

A key concept in SPPS is "orthogonality," which refers to the ability to remove different classes of protecting groups under distinct chemical conditions without affecting others. The standard Fmoc/tBu strategy is considered orthogonal because the Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (like tert-butyl, tBu) are acid-labile (removed by trifluoroacetic acid, TFA).

The benzyl group introduces a third level of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the standard acidic conditions (TFA) used for tBu-based protecting group and resin cleavage. Its removal requires specific, more rigorous conditions, such as strong acids like hydrogen fluoride (HF) or, more commonly and mildly, catalytic hydrogenation. This unique stability profile allows for advanced synthetic strategies, such as the synthesis of side-chain protected peptide fragments.

Data Presentation: Comparative Performance of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following tables summarize quantitative data from comparative studies.

| Protecting Group | Deprotection Condition | % Aspartimide Formation (Model Peptide: H-Val-Lys-Asp-Gly-Tyr-Ile-OH) | Reference |

| Benzyl (Bzl) | 20% Piperidine in DMF | Significant (comparable to or higher than OtBu) | |

| tert-Butyl (OtBu) | 20% Piperidine in DMF | 10-30% (sequence dependent) | |

| 3-methylpent-3-yl (OMpe) | 20% Piperidine in DMF | ~5% | |

| 5-n-butyl-5-nonyl (OBno) | 20% Piperidine in DMF | <1% | |

| Cyanosulfurylide (CSY) | 20% Piperidine in DMF | ~0% |

| Protecting Group | Cleavage Condition | Cleavage Efficiency | Orthogonality to Fmoc/tBu | Reference |

| Benzyl (Bzl) | Catalytic Hydrogenation (H₂, Pd/C) | >99% | High | |

| Benzyl (Bzl) | Anhydrous Hydrogen Fluoride (HF) | >98% | Low (cleaves tBu groups) | |

| tert-Butyl (tBu) | 95% TFA | >95% | N/A (standard cleavage) |

Experimental Protocols

Synthesis of Fmoc-Asp(OBzl)-OH

The synthesis of Fmoc-Asp(OBzl)-OH typically involves two main steps: the protection of the aspartic acid side chain with a benzyl group, followed by the protection of the α-amino group with the Fmoc group.

Step 1: Benzylation of Aspartic Acid

-

Dissolve aspartic acid in a suitable solvent (e.g., an aqueous basic solution).

-

Add benzyl bromide or benzyl alcohol with a suitable catalyst.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and precipitate the product by adjusting the pH.

-

Filter, wash, and dry the resulting Asp-OBzl.

Step 2: Fmoc Protection

-

Suspend Asp-OBzl in a suitable solvent system (e.g., aqueous dioxane or acetone).

-

Add a base such as sodium bicarbonate or sodium carbonate to maintain a basic pH.

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl portion-wise while vigorously stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Acidify the reaction mixture to precipitate the Fmoc-Asp(OBzl)-OH.

-

Filter, wash with dilute acid and water, and then recrystallize from a suitable solvent to obtain the purified product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

The following is a general protocol for the incorporation of Fmoc-Asp(OBzl)-OH into a peptide sequence using manual SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Asp(OBzl)-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 3 minutes.

-

Drain and add a fresh portion of the deprotection solution. Agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-Asp(OBzl)-OH:

-

In a separate vessel, pre-activate the amino acid by dissolving Fmoc-Asp(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the activation mixture to stand for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.

Cleavage of the Benzyl Protecting Group

Method 1: Catalytic Hydrogenation (On-Resin or in Solution)

-

Suspend the peptidyl-resin or the purified peptide in a suitable solvent (e.g., DMF, MeOH, or a mixture).

-

Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If performed on-resin, proceed to the final cleavage from the resin. If in solution, concentrate the filtrate to obtain the deprotected peptide.

Method 2: Strong Acid Cleavage (e.g., Hydrogen Fluoride)

-

Caution: This method requires specialized equipment and extreme care due to the highly corrosive and toxic nature of HF.

-

Place the dried peptidyl-resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole, p-cresol) to trap reactive carbocations.

-

Cool the apparatus to -10 to 0 °C.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether, filter, and dry.

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal deprotection strategies involving the benzyl group.

Conclusion and Recommendations

The benzyl protecting group, as utilized in Fmoc-Asp(OBzl)-OH, offers a distinct and valuable tool for peptide chemists. Its key advantage lies in its stability to the standard conditions of Fmoc-SPPS, providing a fully orthogonal handle for side-chain deprotection via catalytic hydrogenation. This feature is particularly useful for the synthesis of protected peptide fragments intended for segment condensation or for peptides where selective, late-stage side-chain modification is desired.

However, it is important to note that the benzyl group does not inherently prevent aspartimide formation more effectively than the standard tert-butyl group under basic conditions. For sequences highly prone to this side reaction, the use of more sterically hindered protecting groups such as OMpe or OBno is recommended.

Therefore, the decision to use Fmoc-Asp(OBzl)-OH should be a strategic one, based on the overall synthetic plan for the target peptide. When orthogonality is the primary concern, the benzyl group is an excellent choice. When the prevention of aspartimide formation is the most critical factor, alternative, bulkier protecting groups should be considered. A thorough understanding of the properties of different protecting groups is essential for the successful synthesis of complex and challenging peptides.

References

- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Asp(OBzl)-OH: Synthesis, Application, and Side Reaction Management

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, commonly known as Fmoc-Asp(OBzl)-OH. This guide is intended for researchers, scientists, and drug development professionals who utilize this critical reagent in peptide synthesis. We will delve into its chemical properties, provide a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discuss the critical side reaction of aspartimide formation, along with strategies for its mitigation.

Core Concepts and IUPAC Nomenclature

Fmoc-Asp(OBzl)-OH is a cornerstone building block in modern peptide chemistry, specifically in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the benzyl ester protects the β-carboxyl group of the aspartic acid side chain. This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids to build a desired peptide sequence.

The formal IUPAC name for Fmoc-Asp(OBzl)-OH is (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-(benzyloxy)-4-oxobutanoic acid . It is also commonly referred to by several synonyms, including Fmoc-L-aspartic acid 4-benzyl ester and N-α-Fmoc-L-aspartic acid β-benzyl ester.[1][2][3]

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of Fmoc-Asp(OBzl)-OH is essential for its proper handling, storage, and application in peptide synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 86060-84-6[4][5] |

| Molecular Formula | C₂₆H₂₃NO₆ |

| Molecular Weight | 445.46 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 120-130 °C |

| Optical Activity ([α]²⁰/D) | -20.0 ± 2°, c = 1% in DMF |

| Solubility | Soluble in methanol |

| Storage Temperature | 2-8°C |

| Purity (HPLC) | ≥98.0% |

Experimental Protocol: Solid-Phase Synthesis of a Model Peptide using Fmoc-Asp(OBzl)-OH

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a model pentapeptide, H-Gly-Asp-Phe-Ala-Gly-NH₂, on a Rink Amide resin. This protocol highlights the incorporation of Fmoc-Asp(OBzl)-OH and includes best practices for coupling and deprotection.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Fmoc-Gly-OH

-

Fmoc-Ala-OH

-

Fmoc-Phe-OH

-

Fmoc-Asp(OBzl)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell 1 g of Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

-

-

Coupling of the First Amino Acid (Fmoc-Gly-OH):

-

In a separate vessel, dissolve 3 equivalents of Fmoc-Gly-OH and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC and allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (a negative result, indicated by yellow beads, is desired). If the test is positive, repeat the coupling step.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Iterative Synthesis Cycle (for Ala, Phe, and Asp):

-

Fmoc Deprotection: Repeat step 2.

-

Coupling: Repeat step 3 with the corresponding Fmoc-amino acid (Fmoc-Ala-OH, Fmoc-Phe-OH, and then Fmoc-Asp(OBzl)-OH).

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Mechanism of Aspartimide Formation

A significant challenge when using Fmoc-Asp(OBzl)-OH, and other β-ester protected aspartic acid derivatives, is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step. This side reaction can lead to the formation of undesired byproducts, including α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly sequences being particularly problematic.

Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to minimize the occurrence of aspartimide formation during peptide synthesis:

-

Use of Milder Deprotection Conditions: Employing a weaker base than piperidine or reducing the concentration and exposure time can be effective.

-

Addition of Acidic Additives: The addition of a small amount of a weak acid, such as formic acid or HOBt, to the piperidine deprotection solution can suppress aspartimide formation.

-

Use of Sterically Hindered Protecting Groups: While Fmoc-Asp(OBzl)-OH is widely used, alternative β-ester protecting groups with greater steric bulk can hinder the intramolecular cyclization.

-

Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the amino acid following the aspartic acid residue can prevent its participation in the cyclization reaction.

By understanding the properties of Fmoc-Asp(OBzl)-OH and implementing appropriate synthetic and purification strategies, researchers can successfully incorporate this valuable building block into a wide range of peptides for various scientific and therapeutic applications.

References

In-Depth Technical Guide: Optical Rotation and Stereochemistry of Fmoc-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation and stereochemistry of Fmoc-Asp(OBzl)-OH, a critical building block in peptide synthesis and drug development. Understanding these properties is paramount for ensuring the chiral integrity and biological activity of synthesized peptides.

Core Concepts: Stereochemistry and Optical Activity

Fmoc-Asp(OBzl)-OH, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, and its D-enantiomer are chiral molecules. This chirality arises from the stereocenter at the alpha-carbon of the aspartic acid residue. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties such as melting point and solubility in achiral solvents. However, they exhibit distinct behavior when interacting with plane-polarized light, a phenomenon known as optical activity.

The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer under defined conditions. This is quantified as the specific rotation [α]. The L-enantiomer will rotate light in one direction (levorotatory, -), while the D-enantiomer will rotate it in the opposite direction (dextrorotatory, +).

Quantitative Data: Optical Rotation of Fmoc-Asp(OBzl)-OH Stereoisomers

The specific rotation is a fundamental parameter for the identification and quality control of Fmoc-Asp(OBzl)-OH enantiomers. The data presented below has been compiled from various chemical suppliers and databases.

| Parameter | L-Fmoc-Asp(OBzl)-OH | D-Fmoc-Asp(OBzl)-OH |

| Synonym | Fmoc-L-aspartic acid 4-benzyl ester[1][2] | Fmoc-D-aspartic acid β-benzyl ester[3] |

| CAS Number | 86060-84-6[4] | 150009-58-8 |

| Molecular Formula | C₂₆H₂₃NO₆ | C₂₆H₂₃NO₆ |

| Molecular Weight | 445.46 g/mol | 445.5 g/mol |

| Specific Rotation | [α]²⁰/D: -20.0 ± 2° (c=1% in DMF) | [α]²⁰/D: +21 ± 2° (c=1 in DMF) |

| Appearance | White to light yellow crystalline powder | Not specified, typically a white to off-white solid |

| Melting Point | 120-130 °C | 120-128 °C |

Stereochemical Relationship and Optical Rotation

The following diagram illustrates the relationship between the L- and D-enantiomers of Fmoc-Asp(OBzl)-OH and their characteristic optical rotation.

Experimental Protocols

Accurate determination of optical rotation is crucial for verifying the stereochemical identity and purity of Fmoc-Asp(OBzl)-OH.

Protocol 1: Determination of Specific Rotation using Polarimetry

Objective: To measure the specific rotation of an Fmoc-Asp(OBzl)-OH sample.

Materials:

-

Polarimeter (Sodium D-line, 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Fmoc-Asp(OBzl)-OH sample

-

Dimethylformamide (DMF), analytical grade

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Fmoc-Asp(OBzl)-OH sample.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in a small amount of DMF.

-

Once fully dissolved, dilute to the mark with DMF.

-

Mix the solution thoroughly to ensure homogeneity. This creates a solution with a concentration (c) of approximately 1 g/100 mL (or 1%).

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the polarimeter cell with the blank solvent (DMF).

-

Ensure no air bubbles are present in the light path.

-

Place the cell in the polarimeter and zero the instrument.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter.

-

Record the observed rotation (α) at a constant temperature (typically 20°C).

-

Repeat the measurement at least three times and calculate the average observed rotation.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

T = temperature in degrees Celsius

-

λ = wavelength of the light source (D for sodium D-line)

-

-

Expected Results:

-

For L-Fmoc-Asp(OBzl)-OH, the specific rotation should be approximately -20°.

-

For D-Fmoc-Asp(OBzl)-OH, the specific rotation should be approximately +21°.

The following diagram outlines the workflow for this experimental protocol.

Concluding Remarks

The stereochemistry and associated optical rotation of Fmoc-Asp(OBzl)-OH are critical quality attributes for its application in peptide synthesis. The use of enantiomerically pure starting materials is essential for the synthesis of peptides with the correct three-dimensional structure and, consequently, the desired biological function. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and integrity of their synthetic peptides.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-Asp(OBzl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of aspartic acid residues into synthetic peptides is crucial for mimicking native protein structures and functions. Fmoc-Asp(OBzl)-OH is a commonly used building block in solid-phase peptide synthesis (SPPS) due to the relative ease of removal of the benzyl (Bzl) protecting group via hydrogenolysis. However, its application is not without challenges. The primary concern during the coupling of Fmoc-Asp(OBzl)-OH is the base-catalyzed formation of aspartimide, a cyclic side product that can lead to the formation of β-aspartyl peptides and racemization, ultimately resulting in difficult purification and reduced yield of the target peptide.[1][2][3] This document provides detailed application notes and protocols to optimize the coupling efficiency of Fmoc-Asp(OBzl)-OH while minimizing the risk of aspartimide formation.

Factors Influencing Coupling Efficiency and Side Reactions

Several factors can influence the success of incorporating Fmoc-Asp(OBzl)-OH into a growing peptide chain:

-

Sequence Dependence: The amino acid C-terminal to the aspartic acid residue significantly impacts the rate of aspartimide formation. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly prone to this side reaction due to the low steric hindrance of the subsequent residue.[1][2]

-

Steric Hindrance of the Protecting Group: The benzyl (Bzl) group offers less steric protection against aspartimide formation compared to bulkier protecting groups like tert-butyl (tBu), 3-methylpent-3-yl (OMpe), or 5-butyl-5-nonyl (OBno). While OBzl is useful for specific deprotection strategies, for sequences highly susceptible to aspartimide formation, alternative protecting groups should be considered.

-

Fmoc-Deprotection Conditions: Repeated exposure to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) is the primary driver of aspartimide formation. The duration and temperature of the deprotection steps are critical parameters to control.

-

Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can affect both the rate of the desired peptide bond formation and the extent of side reactions like racemization.

Quantitative Data on Aspartimide Formation

The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide-related impurities. The following table summarizes comparative data for different protecting groups in a model peptide sequence known to be prone to this side reaction.

| Aspartic Acid Derivative | % Target Peptide | % Aspartimide-Related Impurities | % D-Asp Isomer |

| Fmoc-Asp(OtBu)-OH | 68.3 | 25.1 | 6.7 |

| Fmoc-Asp(OMpe)-OH | 86.6 | 7.9 | 2.1 |

| Fmoc-Asp(OBno)-OH | 94.7 | 0.4 | 0.1 |

Data adapted from a study on the scorpion toxin II peptide (VKDGYI) after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asp(OBzl)-OH

This protocol outlines a standard procedure for the manual coupling of Fmoc-Asp(OBzl)-OH in SPPS.

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-Asp(OBzl)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

-

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Minimizing Aspartimide Formation

For sequences prone to aspartimide formation, the following modifications to the standard protocol are recommended.

Modifications to Fmoc-Deprotection:

-

Use of a Weaker Base: Consider using 2% DBU with 2% piperidine in DMF for deprotection. This can reduce the overall basicity while maintaining efficient Fmoc removal.

-

Addition of an Acidic Additive: Add 0.1 M of an acidic additive like HOBt or Oxyma Pure to the 20% piperidine deprotection solution. This can help to buffer the basicity and reduce aspartimide formation.

Optimized Deprotection Procedure:

-

Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF and add the modified deprotection solution to the resin.

-

Agitate the resin for two intervals of 10 minutes each.

-

Drain the deprotection solution and wash the resin thoroughly with DMF.

Protocol 3: Quantitative Analysis of Coupling Efficiency by HPLC

This protocol describes how to assess the coupling efficiency quantitatively by analyzing a cleaved sample of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

-

Sample Collection and Cleavage:

-

After the coupling and washing steps, take a small aliquot of the resin (approximately 10-20 mg).

-

Dry the resin under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.

-

-

Peptide Precipitation and Dissolution:

-

Precipitate the cleaved peptide with cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-60 minutes is a common starting point.

-

Detection: UV detection at 214 nm or 220 nm.

-

-

Data Analysis:

-

Integrate the peak areas of the desired full-length peptide and any deletion sequences (resulting from incomplete coupling).

-

Calculate the coupling efficiency as: (Area of desired peptide) / (Area of desired peptide + Area of deletion peptide) * 100%.

-

Visualizations

Caption: General workflow for a single coupling cycle in SPPS.

References

Application Notes and Protocols: Fmoc Deprotection of Asp(OBzl) Residues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Fmoc deprotection of Aspartic acid residues protected with a benzyl ester on their side chain (Asp(OBzl)). A primary challenge during the Fmoc deprotection of Asp residues is the base-catalyzed formation of a succinimide ring, known as an aspartimide.[1][2] This side reaction can lead to the formation of multiple byproducts, including α- and β-aspartyl peptides and racemization at the α-carbon of the aspartic acid, complicating purification and reducing the overall yield of the target peptide.[1][3]

The propensity for aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly (DG), Asp-Asn (DN), Asp-Ser (DS), and Asp-Thr (DT) sequences being particularly susceptible due to the lack of steric hindrance around the Asp residue.[1] This document outlines strategies to mitigate aspartimide formation during the Fmoc deprotection of Asp(OBzl) through the modification of deprotection conditions and provides detailed experimental protocols.

Data Presentation: Comparison of Deprotection Conditions

The selection of the deprotection reagent and additives is critical in minimizing aspartimide formation. While the standard deprotection reagent is 20% piperidine in DMF, several alternatives and additives have been investigated to suppress this side reaction.

| Deprotection Reagent/Additive | Concentration | Key Findings | References |

| Piperidine | 20-55% in DMF | Standard reagent, but its basicity promotes aspartimide formation. | |

| Piperidine with HOBt | 20% Piperidine, 0.1 M HOBt in DMF | The addition of HOBt has been shown to significantly reduce aspartimide formation. However, HOBt is explosive in its anhydrous state. | |

| Piperidine with Formic Acid | 20% Piperidine with 0.1-5% Formic Acid in DMF | The addition of a weak acid like formic acid can help to reduce the basicity of the deprotection solution, thereby suppressing aspartimide formation. A 5% formic acid addition was found to reduce aspartimide formation by 90% in the synthesis of peptide PTH. | |

| Piperazine | 5-10% in DMF/Ethanol | A weaker base than piperidine that has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation. | |

| Dipropylamine (DPA) | Not specified | Shown to be effective for Fmoc-deprotection and reduces aspartimide formation, especially at elevated temperatures. | |

| Morpholine | ~50% in DMF | Minimal aspartimide formation was observed with morpholine compared to piperidine. However, it may not be sufficient for complete Fmoc removal in all cases. | |

| DBU | 2% with 5% Piperazine in DMF | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for rapid Fmoc deprotection. However, its high basicity can promote aspartimide formation to a greater extent. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol outlines the standard procedure for Fmoc deprotection using piperidine, which is suitable for peptide sequences less prone to aspartimide formation.

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation using Piperidine/HOBt

This protocol is recommended for sequences known to be susceptible to aspartimide formation.

Reagents:

-

Deprotection Solution: 20% (v/v) Piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in DMF.

-

DMF for washing.

Procedure:

-

Prepare the deprotection solution by dissolving HOBt in DMF and then adding piperidine.

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the piperidine/HOBt deprotection solution to the resin.

-

Gently agitate the resin for 10-20 minutes. A common procedure is two treatments of 10 minutes each.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF.

Visualizations

Fmoc Deprotection and Aspartimide Formation Pathway

References

Application Notes and Protocols: The Strategic Use of Fmoc-Asp(OBzl)-OH in Complex Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Asp(OBzl)-OH is a pivotal amino acid derivative employed in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of aspartic acid residues into peptide sequences. The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the amino terminus, which is removed at each cycle of peptide elongation, while the β-benzyl (Bzl) ester safeguards the side-chain carboxyl group. This dual protection scheme allows for the sequential and controlled assembly of complex peptides.[1]

The application of Fmoc-Asp(OBzl)-OH is particularly relevant in the synthesis of therapeutic peptides and in drug discovery research.[1] However, its use is not without challenges, the most significant being the propensity for aspartimide formation, a side reaction that can compromise the purity, yield, and biological activity of the final peptide product.[2][3]

Key Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated Fmoc-deprotection step in SPPS.[3] The backbone amide nitrogen attacks the side-chain carbonyl of the benzyl-protected aspartate, forming a five-membered ring intermediate. This aspartimide is highly susceptible to nucleophilic attack by piperidine or hydroxide ions, leading to a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and their respective D-isomers due to racemization. This side reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs.

While the benzyl protecting group in Fmoc-Asp(OBzl)-OH offers a degree of protection, more sterically hindered ester groups have been developed to offer superior suppression of this side reaction. Nevertheless, understanding the chemistry of Fmoc-Asp(OBzl)-OH and implementing optimized protocols are crucial for its successful application.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asp(OBzl)-OH

This protocol outlines the manual coupling of Fmoc-Asp(OBzl)-OH onto a solid support resin with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asp(OBzl)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and HBTU/HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly to remove excess reagents and by-products. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the N-α-Fmoc protecting group to liberate the N-terminal amine for the next coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20-25% piperidine in DMF. To mitigate aspartimide formation, additives such as 0.1 M HOBt (Hydroxybenzotriazole) can be included.

-

Washing Solvents: DMF, DCM

Procedure:

-

Initial Deprotection:

-

Drain the washing solvent from the resin.

-

Add the deprotection solution to the resin and agitate for 3-5 minutes.

-

-

Main Deprotection:

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.

-

Wash with DCM (3 times) and then DMF (3 times) to prepare for the next coupling step.

-

Protocol 3: Final Cleavage and Benzyl (Bzl) Group Removal

This protocol details the final step where the synthesized peptide is cleaved from the solid support, and the Bzl side-chain protecting group is simultaneously removed.

Materials:

-

Fully synthesized, N-terminally deprotected peptide-resin (dried)

-

Cleavage Cocktail: Reagent K is a common choice.

-

Reagent K Composition:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional agitation for 2-4 hours. The Bzl group is labile to TFA and will be removed during this step.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data Presentation

The choice of side-chain protection for aspartic acid significantly impacts the extent of aspartimide formation. While direct comparative data for Fmoc-Asp(OBzl)-OH is less common in recent literature, studies comparing the standard Fmoc-Asp(OtBu)-OH with more advanced, sterically hindered protecting groups highlight the benefits of moving beyond simple esters. The following table summarizes results from a study on the model peptide VKDXYI, demonstrating the effectiveness of different protecting groups in suppressing by-product formation after prolonged piperidine treatment.

| Asp Protecting Group | Sequence (X) | Target Peptide (%) | Aspartimide (%) | D-Asp Isomer (%) | By-product Formation per Cycle (%)* |

| Fmoc-Asp(OtBu)-OH | Gly | 58.7 | 35.8 | 10.3 | ~0.53% |

| Fmoc-Asp(OMpe)-OH | Gly | 85.9 | 12.3 | 4.3 | ~0.15% |

| Fmoc-Asp(OBno)-OH | Gly | 89.9 | 10.1 | 2.5 | ~0.11% |

| Fmoc-Asp(OtBu)-OH | Asn | 81.3 | 12.0 | 5.2 | ~0.21% |

| Fmoc-Asp(OBno)-OH | Asn | 99.4 | 0.2 | 0.2 | <0.01% |

| Fmoc-Asp(OtBu)-OH | Arg | 91.5 | 4.5 | 3.2 | ~0.09% |

| Fmoc-Asp(OBno)-OH | Arg | 99.4 | 0.3 | 0.2 | <0.01% |

*Data derived from studies by Novabiochem® on the VKDXYI peptide after simulated multiple deprotection cycles. The "By-product Formation per Cycle" is calculated based on first-order decay. This data illustrates that while standard protecting groups are susceptible to significant side reactions, especially in challenging sequences (e.g., Asp-Gly), advanced protecting groups like 5-n-butyl-5-nonyl (OBno) can virtually eliminate the problem.

Visualized Workflows and Pathways

Standard Fmoc-SPPS Workflow

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Aspartimide Formation Pathway

Caption: Side reaction pathway leading to aspartimide formation during SPPS.

References

Application Notes and Protocols: The Strategic Use of Fmoc-Asp(OBzl)-OH in Therapeutic Peptide Development

For Researchers, Scientists, and Drug Development Professionals